C5 Spacer Length Differentiates Binding and Conformational Space from C3, C4, and C6 Fmoc-Diamines
The (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate provides a specific 5-carbon (pentyl) spacer between its reactive amine and the Fmoc-protected end. This is quantifiably distinct from its closest commercially available analogs: Fmoc-1,3-diaminopropane (C3, CAS 166410-34-0) , Fmoc-1,4-diaminobutane (C4, CAS 117048-49-4) , and Fmoc-1,6-diaminohexane (C6, CAS 166410-37-3) . The difference in chain length translates to a change of approximately 1.3-1.5 Å in linear dimension per additional carbon, allowing the C5 spacer to access a distinct conformational space [1]. This is critical for applications where spacer length directly influences the binding kinetics of the final conjugate, such as in the synthesis of biotinylated peptides for avidin/streptavidin assays, where spacer length is known to dramatically improve assay sensitivity [1].
| Evidence Dimension | Linear alkyl spacer length |
|---|---|
| Target Compound Data | 5 carbons (C5) |
| Comparator Or Baseline | Fmoc-1,3-diaminopropane: 3 carbons (C3); Fmoc-1,4-diaminobutane: 4 carbons (C4); Fmoc-1,6-diaminohexane: 6 carbons (C6) |
| Quantified Difference | Difference of +2, +1, and -1 carbons relative to C3, C4, and C6 analogs, respectively; corresponds to an estimated linear distance difference of 2.5-3.0 Å relative to C3 and 1.3-1.5 Å relative to C4/C6. |
| Conditions | In silico structural comparison of free base molecules; based on standard C-C bond lengths. |
Why This Matters
The specific C5 length is optimal for bridging distances required in biotin-streptavidin assays and PROTAC linker design, where chain length can make the difference between functional and non-functional conjugates.
- [1] Sigma-Aldrich. (n.d.). Biotinylation Reagents. Technical Article. Note: Discusses the impact of spacer length on avidin binding and assay sensitivity. View Source
